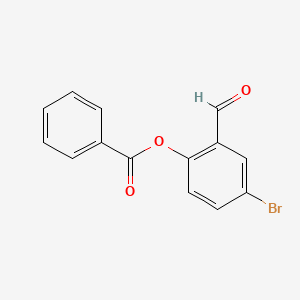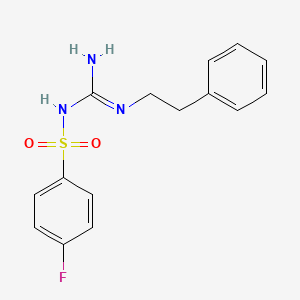
4-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzyme Inhibition and Drug Development
4-fluoro-N-(N-phenethylcarbamimidoyl)benzenesulfonamide and its analogs have been explored extensively for their inhibitory effects on various enzymes, with a particular focus on carbonic anhydrases (CAs). This enzyme family is crucial for maintaining pH balance in tissues and is involved in various physiological and pathological processes. Research has shown that derivatives of benzenesulfonamides exhibit potent inhibitory effects against different isoforms of human carbonic anhydrases, including cytosolic hCA I and II and the transmembrane, tumor-associated hCAs IX and XII. These findings have implications for the development of therapeutic agents targeting conditions like cancer, where certain CA isoforms are overexpressed in tumor cells, contributing to tumor progression and metastasis. Notably, compounds like 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide have demonstrated significant antimetastatic activity in breast cancer models, highlighting the potential of these molecules in cancer therapy (Pacchiano et al., 2011).
Structural and Spectroscopic Analysis
The structural properties of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide, have been studied using various spectroscopic and computational techniques. These studies provide insights into the electronic structure, vibrational frequencies, and NMR chemical shifts of these compounds. Such detailed structural analyses are essential for understanding the interaction mechanisms of these molecules with their biological targets and can guide the design of more potent and selective inhibitors (Karabacak et al., 2009).
Pharmacological Research
In addition to their roles as enzyme inhibitors, benzenesulfonamide derivatives have been evaluated for various pharmacological activities. For instance, certain fluorinated pyrazoles and benzenesulfonylurea/thiourea derivatives have been prepared as potential hypoglycemic agents, indicating their possible use in managing diabetes. These studies involve the synthesis of novel compounds and their preliminary biological screening to assess their efficacy in lowering blood glucose levels, demonstrating the versatility of benzenesulfonamide derivatives in drug discovery (Faidallah et al., 2016).
Novel Fluorinating Agents
The development of new fluorinating reagents based on benzenesulfonamide structures has also been an area of interest. These reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, have been used in enantioselective fluorination reactions, which are crucial for synthesizing fluorine-containing pharmaceuticals and agrochemicals. The steric and electronic properties of these reagents can significantly influence their reactivity and selectivity, making them valuable tools in organic synthesis (Yasui et al., 2011).
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-13-6-8-14(9-7-13)22(20,21)19-15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNPSTYTNKSAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

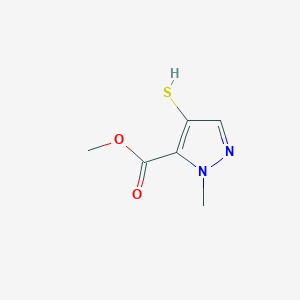

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)
![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2630628.png)


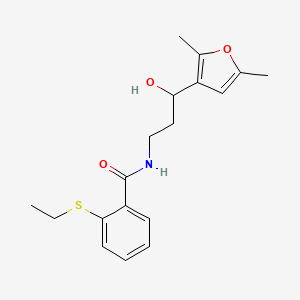
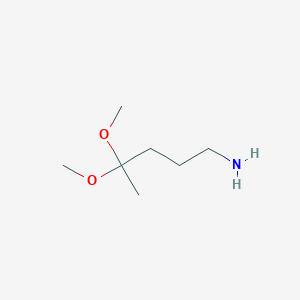

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2630639.png)

